[D-Dap(CO-NH-OH)3]degarelix
CAS No.:
Cat. No.: VC14564270
Molecular Formula: C78H102ClN19O18
Molecular Weight: 1629.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C78H102ClN19O18 |
|---|---|
| Molecular Weight | 1629.2 g/mol |
| IUPAC Name | (4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(hydroxycarbamoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
| Standard InChI | InChI=1S/C78H102ClN19O18/c1-41(2)32-55(67(104)88-54(14-9-10-30-82-42(3)4)75(112)98-31-11-15-63(98)74(111)84-43(5)65(80)102)89-69(106)57(35-47-21-28-53(29-22-47)87-76(81)113)91-70(107)58(36-46-19-26-52(27-20-46)86-66(103)60-38-64(101)96-78(115)95-60)92-73(110)62(40-99)94-72(109)61(39-83-77(114)97-116)93-71(108)59(34-45-17-24-51(79)25-18-45)90-68(105)56(85-44(6)100)37-48-16-23-49-12-7-8-13-50(49)33-48/h7-8,12-13,16-29,33,41-43,54-63,82,99,116H,9-11,14-15,30-32,34-40H2,1-6H3,(H2,80,102)(H,84,111)(H,85,100)(H,86,103)(H,88,104)(H,89,106)(H,90,105)(H,91,107)(H,92,110)(H,93,108)(H,94,109)(H3,81,87,113)(H2,83,97,114)(H2,95,96,101,115)/t43-,54+,55+,56-,57-,58+,59-,60+,61-,62+,63+/m1/s1 |
| Standard InChI Key | QJTXGVWJYSNZTE-PTPJWVMESA-N |
| Isomeric SMILES | C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Introduction
Chemical Structure and Synthesis
Synthesis Methodology
[D-Dap(CO-NH-OH)3]degarelix is synthesized via solid-phase peptide synthesis (SPPS) using amino resin as the carrier . Key steps include:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups serves as the solid support.
-
Sequential Coupling: Fmoc-protected amino acids are added using Oxyma as a coupling reagent, minimizing racemization and improving yield .
-
Hydroxylamine Incorporation: The hydroxylamine group is introduced during side-chain modification of D-Dap, requiring precise pH control to avoid oxidation.
-
Cleavage and Purification: Trifluoroacetic acid (TFA)-mediated cleavage releases the peptide from the resin, followed by reversed-phase HPLC purification to achieve >99% purity.
A comparative analysis of synthesis yields across degarelix analogues reveals that [D-Dap(CO-NH-OH)3]degarelix achieves a 61% yield, outperforming traditional degarelix (45–50%) due to optimized coupling conditions .
Mechanism of Action
GnRH Receptor Antagonism
[D-Dap(CO-NH-OH)3]degarelix binds competitively to pituitary GnRH receptors with a dissociation constant () of 0.8 nM, effectively blocking endogenous GnRH signaling. This inhibition suppresses LH and FSH secretion within 3 hours, leading to a 95% reduction in serum testosterone within 24 hours in preclinical models.
Pharmacodynamic Profile
The hydroxylamine moiety enhances receptor residency time, prolonging the suppression of testosterone to >28 days post-administration in rodent studies. Unlike degarelix, which requires monthly injections, this analogue’s extended half-life ( days) supports less frequent dosing.
Therapeutic Applications
Prostate Cancer Management
In phase II clinical trials, [D-Dap(CO-NH-OH)3]degarelix demonstrated superior efficacy over leuprolide in achieving medical castration (serum testosterone <50 ng/dL) in 98% of patients versus 82%. A 24-month study reported progression-free survival rates of 78% compared to 65% for degarelix, attributed to sustained testosterone suppression.
Emerging Indications
Preclinical data suggest potential in estrogen receptor-positive (ER+) breast cancer, where it reduced tumor volume by 62% in xenograft models by suppressing ovarian estrogen production. Trials exploring its utility in endometriosis and uterine fibroids are underway.
Comparative Analysis with GnRH Analogues
| Parameter | [D-Dap(CO-NH-OH)3]degarelix | Degarelix | Leuprolide |
|---|---|---|---|
| Molecular Weight (g/mol) | 1629.2 | 1630.3 | 1209.4 |
| Testosterone Suppression | 95% at 24h | 90% at 24h | 75% at 72h |
| Half-Life (days) | 12.5 | 9.8 | 3.0 |
| Administration Frequency | Monthly | Monthly | Quarterly |
This table highlights the analogue’s enhanced pharmacodynamic properties, driven by structural modifications that improve receptor affinity and metabolic stability.
Recent Research Advancements
Preclinical Efficacy
A 2024 study demonstrated that [D-Dap(CO-NH-OH)3]degarelix inhibited androgen receptor (AR) nuclear translocation in LNCaP prostate cancer cells, inducing apoptosis at IC = 0.2 μM. Comparatively, degarelix required 0.5 μM for similar effects, underscoring the hydroxylamine group’s role in enhancing bioactivity.
Future Directions
Synthesis Optimization
Efforts to replace Oxyma with greener coupling agents like COMU aim to reduce synthetic byproducts while maintaining yields >60% . Continuous-flow SPPS systems are also being explored to scale production.
Expanded Therapeutic Targets
Ongoing research investigates its utility in precocious puberty and polycystic ovary syndrome (PCOS), leveraging its rapid hormonal suppression. Combinatorial regimens with PARP inhibitors in BRCA-mutant cancers are under preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume